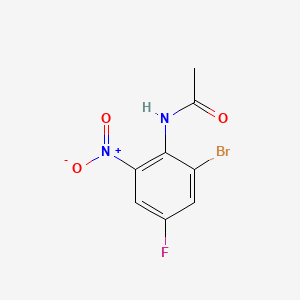![molecular formula C48H56F6IrN4P B14775633 [2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)
[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate is a complex organometallic compound with the molecular formula C48H56F6IrN4P. It is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the field of photochemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate typically involves the reaction of iridium(III) chloride with 2-(4-tertbutylphenyl)pyridine and 4-tertbutylpyridine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, and advanced purification techniques are employed to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can undergo ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(IV) species, while reduction reactions may produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
[2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate has a wide range of scientific research applications, including:
Materials Science: It is employed in the development of light-emitting electrochemical cells and other optoelectronic devices due to its excellent photophysical properties.
Biology and Medicine: The compound is being explored for its potential use in biological imaging and as a therapeutic agent due to its unique luminescent properties.
Mecanismo De Acción
The mechanism of action of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate involves the absorption of light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, acting as a catalyst or reactant. The compound’s molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-Bipyridyl)bis[2-(4-tertbutylphenyl) pyridine] iridium(III) hexafluorophosphate: Similar in structure but with different ligands, leading to variations in photophysical properties.
[2,2’-Bis(4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium(III) hexafluorophosphate: Contains fluorine atoms, which can alter its reactivity and applications.
Uniqueness
The uniqueness of [2,2’-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate lies in its specific combination of ligands, which confer distinct photophysical properties. This makes it particularly suitable for applications in photochemistry and materials science, where precise control over light absorption and emission is crucial .
Propiedades
Fórmula molecular |
C48H56F6IrN4P |
|---|---|
Peso molecular |
1026.2 g/mol |
Nombre IUPAC |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C15H16N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*4-7,9-11H,1-3H3;;/q;3*-1;+3 |
Clave InChI |
DMSCIOGUPLVDDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)



![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)

